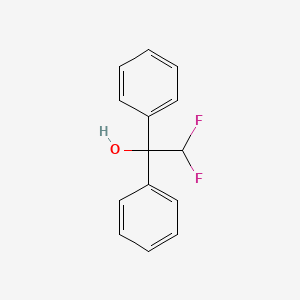

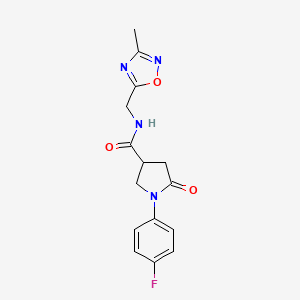

![molecular formula C11H23ClN2O3 B2893200 (2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride CAS No. 2253619-76-8](/img/structure/B2893200.png)

(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by decarboxylation. The alpha-halo acid can be synthesized by the reaction of an alpha amino acid with a mixture of hypochlorous acid and hydrochloric acid .Molecular Structure Analysis

Amino acids have a central carbon atom, known as the alpha carbon, connected to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a unique side chain (R group). The side chain varies between different amino acids and determines their characteristics and function .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which involves the reaction of the carboxyl group of one amino acid with the amino group of another, releasing a molecule of water .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of their side chains. These properties can include hydrophobicity, size, and the presence of certain functional groups .Applications De Recherche Scientifique

Applications in Synthesis and Chemical Analysis

- Stereoselective Synthesis and Resolution : The compound has been involved in the synthesis and resolution of L-2-amino-5-arylpentanoic acids, indicating its utility in producing specific amino acids necessary for further chemical and pharmacological research (Shimohigashi, Lee, & Izumiya, 1976).

- Enzymatic and Chemical Transformation : Research has shown its potential in enzymatic and chemical transformation processes, aiding in the development of new methodologies for creating biologically active molecules with high stereoselectivity (Bakke, Ohta, Kazmaier, & Sugai, 1999).

- Structural Characterization : The compound's involvement in the X-ray structure determination underscores its importance in the analysis and confirmation of molecular structures, which is critical in the development of new pharmaceuticals (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

- Synthesis of Gamma-Fluorinated Alpha-Amino Acids : Demonstrates its utility in the synthesis of fluorinated amino acids, showcasing its role in creating compounds with potential pharmacological properties (Laue, Kröger, Wegelius, & Haufe, 2000).

Broader Scientific Implications

- Anticancer Research : The synthesis and characterization of organotin(IV) complexes indicate potential applications in anticancer research, highlighting the compound's role in developing new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

- Biocatalysis and Enzyme Research : Studies involving the action of L-aminoacylase and L-amino acid oxidase on stereoisomers of amino acids illustrate the compound's relevance in enzymatic research and biocatalysis, contributing to our understanding of enzyme specificity and reaction mechanisms (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Mécanisme D'action

Orientations Futures

Research into amino acids continues to reveal their potential in various fields, including medicine, nutrition, and biochemistry. Future studies may focus on exploring novel synthetic methods, understanding the role of amino acids in disease, and developing therapeutic strategies based on amino acid metabolism .

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHXDBJIFKDSNL-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)

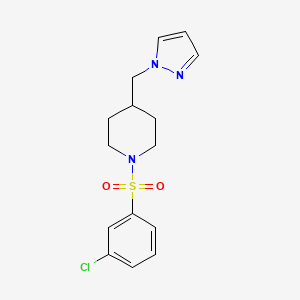

![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)

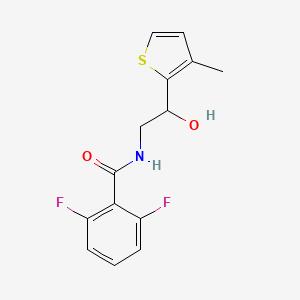

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)

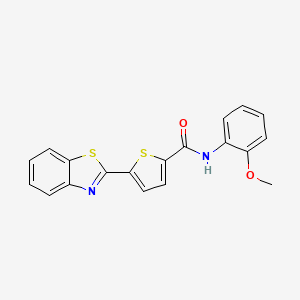

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)

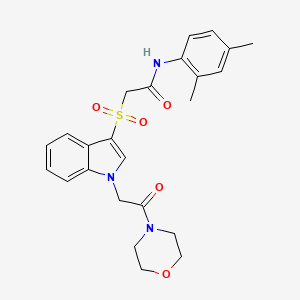

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

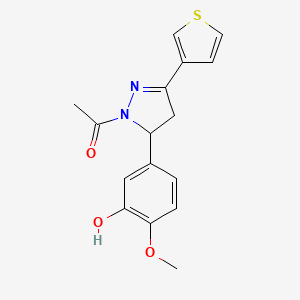

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)